pGlu-Ser-Leu-Arg-Trp-NH2
Description
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORALSSAZDWAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Biosynthesis of Pglu Ser Leu Arg Trp Nh2
Identification of Precursor Peptides and Encoding Genes
Like most neuropeptides, pGlu-Ser-Leu-Arg-Trp-NH2 is synthesized from a larger precursor protein, often referred to as a prepropeptide. nih.gov While the specific gene and full precursor protein for this compound have not been definitively characterized, the general structure of neuropeptide precursors is well-established. biorxiv.orgnih.gov These precursors are typically encoded by a single gene and contain several key domains.
The synthesis of neuropeptide precursors begins on ribosomes in the endoplasmic reticulum. nih.gov The precursor protein generally has a modular structure that includes:
An N-terminal signal peptide that directs the nascent polypeptide into the secretory pathway. nih.govqiagenbioinformatics.com
The sequence of the mature peptide, in this case, Ser-Leu-Arg-Trp.
Flanking proteolytic cleavage sites, often composed of basic amino acid residues like lysine (B10760008) (Lys) and arginine (Arg), which are recognized by specific proteases. nih.gov
An N-terminal glutamine (Gln) or glutamate (B1630785) (Glu) residue that will be modified into pyroglutamic acid (pGlu). ebiohippo.com
A C-terminal glycine (B1666218) (Gly) residue, which is the donor for the final amide group. mdpi.com
In many cases, a single precursor protein can contain multiple copies of the same peptide or sequences of different bioactive peptides. biorxiv.orgacs.org This organization allows for the efficient and coordinated production of related signaling molecules. For instance, analysis of neuropeptide precursors in various invertebrates, including other cnidarians and worms, reveals this common architecture. biorxiv.orgfrontiersin.org
Table 1: General Structure of a Neuropeptide Precursor Protein
| Component | Function |
| Signal Peptide | Targets the precursor protein to the endoplasmic reticulum for entry into the secretory pathway. nih.govqiagenbioinformatics.com |
| Flanking Cleavage Sites | Pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg) that are recognized and cleaved by prohormone convertases. nih.gov |
| Peptide Sequence(s) | The amino acid sequence(s) of the final bioactive peptide(s). |
| Processing Signals | Specific residues required for post-translational modifications, such as N-terminal glutamine for pyroglutamation and C-terminal glycine for amidation. ebiohippo.commdpi.com |
Transcriptional Regulation of this compound Gene Expression
The expression of neuropeptide genes is a highly regulated process, ensuring that peptides like this compound are produced in the correct cells, at the appropriate times, and in response to specific physiological or environmental cues. The transcriptional control of these genes is complex, involving the interplay of various regulatory elements and transcription factors. cdnsciencepub.com
The promoter region of a neuropeptide gene contains binding sites for multiple transcription factors that can either activate or repress gene expression. cdnsciencepub.combiorxiv.org Key elements in this regulation include:
Enhancers: DNA sequences that bind activator proteins to increase the rate of transcription.
Silencers: DNA sequences that bind repressor proteins to decrease or block transcription. cdnsciencepub.com
Tissue-specific transcription factors: These proteins ensure that the gene is expressed only in specific cell types, such as particular neurons or endocrine cells. cdnsciencepub.combiologists.com
Studies on other neuropeptide genes, such as the preprotachykinin-A gene, have shown that their expression is controlled by a dynamic balance between positive and negative regulatory elements. cdnsciencepub.com For example, transcription factor families like the E box-binding proteins (basic helix-loop-helix factors) and basic-leucine zipper (bZIP) factors have been shown to be critical for the expression of various neuropeptide genes in Drosophila. biologists.com It is hypothesized that the transcriptional control of neuropeptide receptor genes, rather than the neuropeptide genes themselves, is a major determinant in modulating behavior and physiology in response to different contexts. biorxiv.orgresearchgate.net This suggests a sophisticated regulatory network where the expression of both the signaling peptide and its receptor are finely tuned.
Post-Translational Processing Mechanisms (e.g., pyroglutamation, amidation, proteolytic cleavage)
The conversion of the inactive precursor protein into the mature, active this compound peptide requires several crucial post-translational modifications. These modifications occur sequentially as the precursor travels through the cell's secretory pathway. nih.gov
Proteolytic Cleavage: The first step in maturation is the proteolytic cleavage of the precursor protein. qiagenbioinformatics.comresearchgate.net This is carried out by a series of enzymes called proteases or peptidases.
Signal Peptidase: As the precursor enters the endoplasmic reticulum, the N-terminal signal peptide is removed by a signal peptidase. nih.govqiagenbioinformatics.com
Prohormone Convertases (PCs): Within the Golgi apparatus and secretory vesicles, endoproteases known as prohormone convertases cleave the propeptide at specific sites, which typically consist of pairs of basic amino acids (e.g., Lys-Arg). nih.govresearchgate.net This releases the peptide intermediate.
Carboxypeptidases: Following PC cleavage, a carboxypeptidase removes the basic residues from the C-terminus of the peptide intermediate. acs.org
N-terminal Pyroglutamation: The N-terminal pyroglutamic acid (pGlu) is a distinctive feature of this peptide. This modification involves the cyclization of an N-terminal glutamine (Gln) or, less commonly, a glutamate (Glu) residue. ebiohippo.comasm.org This reaction is catalyzed by the enzyme glutaminyl cyclase (QC) . ebiohippo.comnih.gov The formation of the pGlu residue renders the peptide resistant to degradation by aminopeptidases, thereby increasing its stability and biological half-life. lifetein.com
C-terminal Amidation: The final modification is the amidation of the C-terminus, which is critical for the biological activity of many neuropeptides. mdpi.comlifetein.com This process is catalyzed by a bifunctional enzyme called Peptidylglycine alpha-amidating monooxygenase (PAM) . mdpi.com The reaction occurs in two steps:
The peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the alpha-carbon of the C-terminal glycine residue. mdpi.com
The peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain then cleaves the C-N bond, releasing glyoxylate (B1226380) and leaving an amidated C-terminus (-NH2). mdpi.com
Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can be important for receptor binding and can also protect the peptide from degradation by carboxypeptidases. mdpi.comlifetein.com
Table 2: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Function | Subcellular Location |
| Signal Peptidase | Removes the N-terminal signal peptide from the prepropeptide. nih.govqiagenbioinformatics.com | Endoplasmic Reticulum |
| Prohormone Convertases | Cleave the propeptide at specific basic amino acid sites to release the peptide. researchgate.net | Trans-Golgi Network, Secretory Vesicles |
| Carboxypeptidases | Remove basic residues from the C-terminus after prohormone convertase cleavage. acs.org | Secretory Vesicles |
| Glutaminyl Cyclase (QC) | Catalyzes the cyclization of N-terminal glutamine to form pyroglutamic acid. ebiohippo.comasm.org | Endoplasmic Reticulum, Golgi Apparatus, Secretory Vesicles |
| Peptidylglycine alpha-amidating monooxygenase (PAM) | Catalyzes the C-terminal amidation of the peptide. mdpi.com | Trans-Golgi Network, Secretory Vesicles |
Cellular and Subcellular Compartmentalization of Biosynthetic Pathways
The biosynthesis of this compound is a spatially and temporally organized process that occurs across several cellular compartments of the secretory pathway. nih.gov This compartmentalization ensures that each processing step occurs correctly and in the proper sequence.
Endoplasmic Reticulum (ER): The journey begins with the translation of the precursor protein's mRNA on ribosomes bound to the ER. The nascent polypeptide is translocated into the ER lumen, where the signal peptide is cleaved off by signal peptidase. nih.govqiagenbioinformatics.com Initial protein folding and disulfide bond formation (if required for the precursor's structure) also occur here. Some studies suggest that glutaminyl cyclase activity, leading to pyroglutamation, can begin in the ER. asm.org
Golgi Apparatus: The propeptide is then transported from the ER to the Golgi apparatus. Within the trans-Golgi network (TGN), the propeptide is sorted into dense-core secretory vesicles. nih.gov It is within the TGN and these immature vesicles that prohormone convertases begin to cleave the propeptide. researchgate.net The PAM enzyme is also active in this compartment, initiating the amidation process. mdpi.com
Secretory Vesicles: The final stages of maturation occur within the secretory vesicles as they mature and are transported along the axon in neurons. nih.govmdpi.com Proteolytic cleavage is completed, and the final modifications of pyroglutamation and amidation are finalized. The acidic and oxidizing environment within these vesicles is optimal for the activity of many of these processing enzymes. mdpi.com The mature, active this compound peptide is then stored in these vesicles until an appropriate signal triggers its release from the cell via exocytosis.
This organized pathway from gene to active peptide highlights the cell's ability to generate a diverse array of signaling molecules with high precision and control.
Distribution and Physiological Localization of Pglu Ser Leu Arg Trp Nh2
Interspecies Occurrence and Phylogenetic Conservation within Cnidaria (e.g., Anthopleura elegantissima)
The peptide pGlu-Ser-Leu-Arg-Trp-NH2 was first identified in the sea anemone Anthopleura elegantissima through the use of a radioimmunoassay for the peptide sequence Arg-Phe-NH2. nih.govnih.gov This neuropeptide is part of a larger family of related peptides found in cnidarians, which often share a common structural motif of
Another closely related peptide, pGlu-Gly-Leu-Arg-Trp-NH2 (Antho-RWamide II), was also isolated from Anthopleura elegantissima, highlighting a degree of peptide diversity even within a single species. nih.gov The presence of these and other related neuropeptides, such as Antho-RFamide (
The general structure of these neuropeptides, with an N-terminal pyroglutamyl (pGlu) residue and a C-terminal amide, provides resistance against degradation by aminopeptidases and carboxypeptidases, respectively. medchemexpress.comnih.gov This structural feature enhances the stability of the peptide after it is released from neurons. medchemexpress.com
Detailed Neuronal Distribution and Mapping in Sea Anemones
Immunocytochemical studies using antisera raised against the C-terminal sequence Arg-Trp-NH2 have been instrumental in mapping the distribution of this compound within the nervous system of sea anemones. nih.gov These investigations have revealed that the peptide is exclusively localized within neurons, confirming its role as a neuropeptide. nih.govjst.go.jp
Localization in Neurons Associated with Specific Musculature (e.g., sphincter muscle)
A significant finding from these mapping studies is the localization of this compound in neurons that are closely associated with specific muscle groups. nih.gov Notably, a high concentration of immunoreactive neurons is found in and around the sphincter muscle of sea anemones. nih.gov The sphincter muscle is crucial for the animal's ability to retract its tentacles and oral disc for protection. The presence of this neuropeptide in the innervating neurons strongly suggests its involvement in controlling the contraction of this muscle. nih.govresearchgate.net Further research has shown that the application of Antho-RWamides can induce slow contractions of various endodermal muscles in several species of sea anemones, reinforcing the idea of a direct role in neuromuscular transmission. jst.go.jpresearchgate.net
Identification of Broader Neuronal Networks Expressing this compound
Beyond the sphincter muscle, neurons expressing this compound are part of more extensive neuronal networks. While the initial research highlighted the association with specific muscles, the use of antisera has demonstrated a broader distribution within the sea anemone's diffuse nervous system. nih.govjst.go.jp The nervous system of cnidarians is often described as a nerve net, and the presence of this neuropeptide within various components of this net suggests it may have multiple functions beyond direct muscle control, potentially including sensory processing and inter-neuronal communication.
Exocytic Release Mechanisms and Synaptic Presence at Putative Neuromuscular Junctions
The localization of this compound within neurons, particularly in nerve processes that lie parallel to and terminate on muscle cells, points towards its release at neuromuscular junctions. nih.govoup.com Immuno-electron microscopy studies on related neuropeptides in cnidarians have shown that these peptides are stored in dense-cored vesicles within nerve terminals. oup.com These vesicles are characteristic of sites of regulated exocytosis, where the contents are released in response to a nerve impulse.
The close proximity of the peptide-containing nerve endings to muscle fibers, coupled with the physiological effect of the peptide on muscle contraction, provides strong evidence that this compound functions as a neurotransmitter or neuromodulator at these junctions. nih.govresearchgate.net The release of the peptide from its storage vesicles into the synaptic cleft would allow it to bind to receptors on the muscle cell membrane, thereby initiating the cascade of events leading to muscle contraction. While the precise molecular machinery of exocytosis for this specific peptide has not been fully elucidated, it is presumed to follow the general mechanisms of regulated secretion observed for other neuropeptides.
Receptor Interactions and Signal Transduction Mechanisms of Pglu Ser Leu Arg Trp Nh2
Identification and Molecular Characterization of Cognate Receptors for pGlu-Ser-Leu-Arg-Trp-NH2
To date, the specific cognate receptor for this compound has not been molecularly cloned or fully characterized. However, functional studies strongly indicate its presence on endodermal myoepithelial cells of sea anemones. nih.govnih.govoxfordre.com The peptide acts directly on these muscle cells to induce contraction, without exciting the known neuronal conducting systems in these animals. nih.gov This direct action on muscle cells implies the existence of a specific receptor on the cell surface.
While the exact receptor type is unknown, it is hypothesized to be a G protein-coupled receptor (GPCR), a common class for neuropeptide signaling in both vertebrates and invertebrates. vliz.be This hypothesis is supported by the nature of its physiological effects and its relation to other neuropeptides that act via GPCRs. However, direct evidence from receptor cloning and characterization is still lacking.
Ligand Binding Kinetics and Thermodynamics (in vitro)
Detailed in vitro studies on the ligand binding kinetics and thermodynamics of this compound to its putative receptor are limited due to the unidentified nature of the receptor.
Saturation Binding and Affinity Determination
There is currently no published data available from saturation binding assays for this compound. Consequently, key parameters such as the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) have not been determined. Such studies would require the successful identification, cloning, and expression of the cognate receptor.
Receptor Selectivity and Specificity Profiling
Comprehensive receptor selectivity and specificity profiling for this compound against a broad panel of receptors is not available in the scientific literature. However, some initial findings provide limited insight into its specificity. In a study investigating potential non-competitive N-methyl-d-aspartate (NMDA) receptor blockers, this compound did not produce significant inhibition at a concentration of 1 mM, suggesting it does not have high affinity for this particular receptor type. meduniwien.ac.at
Furthermore, physiological studies in the sea anemone Protanthea simplex have shown that the closely related peptide, Antho-RWamide II (
Intracellular Signal Transduction Pathways Elicited by this compound
The intracellular signaling pathways activated by this compound are not fully elucidated. However, key evidence points towards the involvement of calcium ions as a second messenger.
G Protein-Coupling Preferences and Mechanisms
As the cognate receptor for this compound has not been identified, its G protein-coupling preferences remain unknown. Without the cloned receptor, it is not possible to perform the necessary assays (e.g., G-protein activation assays) to determine if it couples to Gq/11, Gs, Gi/o, or other G protein families.
Modulation of Second Messenger Systems (e.g., cyclic AMP, Ca2+ mobilization)
The primary established effect of this compound on second messenger systems is the modulation of intracellular calcium levels. Studies using single-electrode voltage-clamp recordings on myoepithelial cells from sea anemones have demonstrated that Antho-RWamide I increases an inward Ca2+ current. nih.gov This influx of calcium ions is believed to be the direct trigger for the observed muscle contractions. nih.gov The peptide is thought to act by opening calcium channels in the muscle membrane, either directly or indirectly through a signaling cascade initiated by receptor binding. nih.gov
There is currently no scientific evidence to suggest that this compound modulates the cyclic AMP (cAMP) signaling pathway. Studies investigating the effect of this neuropeptide on cAMP levels in relevant cell types have not been reported.
Activation of Protein Kinase Cascades
The specific protein kinase cascades activated by this compound are not well-documented in publicly available research. However, based on the signaling pathways of structurally related peptides, such as Gonadotropin-Releasing Hormone (GnRH) which also possesses a pyroglutamyl N-terminus, potential mechanisms can be hypothesized. GnRH receptors, which are G-protein coupled receptors (GPCRs), are known to activate several protein kinase cascades upon ligand binding.
For instance, the activation of Gq/11 proteins by GnRH receptors leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is a potent activator of Protein Kinase C (PKC) sigmaaldrich.com. The activation of PKC can then trigger a cascade of phosphorylation events, modulating the activity of numerous downstream proteins involved in cellular processes like hormone secretion and gene expression.
Furthermore, GnRH receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways nih.govehu.eus. The activation of these cascades is crucial for mediating the effects of GnRH on cell proliferation, differentiation, and apoptosis.
It is important to emphasize that the involvement of these specific kinase cascades in the action of this compound remains speculative in the absence of direct experimental evidence. The table below summarizes the protein kinase cascades activated by the well-characterized GnRH, which may serve as a potential model for future investigation into the signaling of this compound.
| Precursor Signal | Activating Protein | Activated Kinase Cascade | Potential Downstream Effects |
| GPCR Activation | Gq/11 -> PLC -> DAG | Protein Kinase C (PKC) | Modulation of ion channels, gene expression, secretion |
| GPCR Activation | Various Intermediates | Mitogen-Activated Protein Kinases (MAPK) | Regulation of cell proliferation, differentiation, apoptosis |
| - Extracellular signal-regulated kinase (ERK) | |||
| - c-Jun N-terminal kinase (JNK) | |||
| - p38 mitogen-activated protein kinase |
Analysis of Receptor Desensitization and Internalization
The processes of receptor desensitization and internalization are critical for regulating the cellular response to signaling molecules, preventing overstimulation. For GPCRs, these processes are often mediated by G-protein coupled receptor kinases (GRKs) and arrestins. Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor, which then promotes the binding of arrestins. Arrestin binding uncouples the receptor from its G-protein, leading to desensitization, and can also target the receptor for internalization into endosomes.
The desensitization and internalization mechanisms for the specific receptor of this compound have not been elucidated. However, studies on GnRH receptors offer some insights into how structurally related peptides might be regulated. Mammalian type I GnRH receptors are unusual in that they lack the C-terminal intracellular tail, which is a common site for phosphorylation and arrestin binding in other GPCRs. This structural feature is associated with a resistance to rapid desensitization and internalization researchgate.netbioscientifica.comed.ac.ukguidetopharmacology.org. In contrast, the type II GnRH receptor, which possesses a C-terminal tail, undergoes more typical desensitization and internalization nih.govehu.eusbioscientifica.com.
Should the receptor for this compound be a GPCR, its structural characteristics, particularly the presence or absence of a C-terminal tail and other potential phosphorylation sites, would be key determinants of its desensitization and internalization profile. Without identification of the specific receptor, any discussion remains speculative.
Assessment of Other Potential Receptor Interactions (e.g., lack of significant NMDA receptor inhibition)
While the primary receptor for this compound is not yet identified, some research has explored its interaction with other receptor types. Notably, its potential interaction with the N-methyl-D-aspartate (NMDA) receptor has been investigated. The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and neurotransmission.
A study examining the effects of various tryptamine (B22526) derivatives and related peptides on NMDA receptor function found that this compound did not produce significant inhibition of the NMDA receptor. Specifically, at a concentration of 1 mM, the peptide failed to cause 50% inhibition of [3H]MK-801 binding to rat hippocampal membranes, indicating a lack of potent antagonistic activity at the NMDA receptor complex meduniwien.ac.at.
This finding is significant as it helps to narrow down the potential targets of this compound, suggesting that its physiological effects are likely not mediated through direct, high-affinity inhibition of NMDA receptors. The data from this study is summarized in the table below.
| Compound | Receptor Target | Assay | Finding | Citation |
|---|---|---|---|---|
| This compound | NMDA Receptor | [3H]MK-801 Binding Inhibition | No 50% inhibition observed at 1 mM | meduniwien.ac.at |
Biological Activities and Functional Roles of Pglu Ser Leu Arg Trp Nh2
Neurotransmission at Neuromuscular Junctions in Invertebrate Models
The peptide pGlu-Ser-Leu-Arg-Trp-NH2 plays a crucial role as a neurotransmitter or neuromodulator at neuromuscular junctions in several invertebrate models.
In cnidarians, such as the sea anemone, this compound has been shown to have an excitatory effect on muscle preparations. oup.com Application of low doses of this peptide, also known as Antho-RWamide I, induces contractions of endodermal muscles. jst.go.jp This suggests a direct role in controlling muscle activity. jst.go.jpoup.com In insects, peptides from the AKH family, including the structurally identical Lom-AKH-I, are known to have myostimulatory effects. For instance, they can induce contractions in the foregut and oviduct muscles of cockroaches. nih.gov Furthermore, in the locust extensor-tibiae muscle, related AKH peptides stimulate a myogenic rhythm of contraction and relaxation in specific muscle fibers, highlighting a complex modulatory capability. biologists.com
Electrophysiological studies have provided insight into the postsynaptic effects of this peptide family. In Drosophila melanogaster, the application of AKH enhances the activity of muscle pumps in the crop, as measured by the frequency of muscle action potentials (mAPs). plos.org This indicates a direct excitatory influence on the neuromuscular system controlling the digestive tract. While specific electrophysiological data for this compound on postsynaptic potentials (EPSPs or IPSPs) is not extensively detailed in the provided results, the observed increase in muscle action potential frequency points towards a depolarizing or excitatory postsynaptic effect. plos.org The localization of this peptide in neurons associated with the sphincter muscle in sea anemones strongly supports its function as a transmitter at these neuromuscular junctions. researchgate.netresearchgate.net
**Table 1: Effects of AKH (this compound) on Crop Muscle Activity in *Drosophila melanogaster***
| Neuromodulator | Muscle Pump | Mean Action Potentials/min (± SEM) | Effect |
|---|---|---|---|
| Basal Activity | P4 | 20.1 ± 2.2 | - |
| AKH | P4 | 34.3 ± 4.1 | Enhancement |
| Basal Activity | P5 | Not specified | - |
| AKH | P5 | Significantly Enhanced | Enhancement |
Data derived from a study on neuromodulator effects on crop contractions in Drosophila melanogaster. plos.org
Broader Neuromodulatory Functions within the Central and Peripheral Nervous Systems of Invertebrates
Beyond the neuromuscular junction, this compound and its analogs function as versatile neuromodulators within the central and peripheral nervous systems of invertebrates. researchgate.net In insects, AKH peptides can influence neuronal signaling. researchgate.net They are known to interact with other signaling systems, such as the octopaminergic system, which is crucial for regulating various physiological states. plos.org For example, tachykinin-related peptides, which share functional similarities, can depolarize or hyperpolarize identified interneurons in locusts, demonstrating the capacity of these peptides to modulate central neuronal circuits. nih.gov The distribution of related peptides in the central nervous system and stomatogastric nervous system of crustaceans and insects further underscores their widespread role in neural processing. nih.gov In cnidarians, the peptide is exclusively found in neurons, supporting its role as a dedicated neural signaling molecule. jst.go.jpresearchgate.net
Contributions to Physiological Processes (e.g., feeding behavior, locomotion, stress responses)
The neuromodulatory actions of this compound translate into significant contributions to whole-organism physiological processes.
Locomotion: In the flightless firebug, Pyrrhocoris apterus, the application of Lom-AKH-I stimulates locomotor activity. eje.cz This effect is positively correlated with the mobilization of lipids, suggesting that the peptide enhances locomotion by making energy reserves available. eje.cz This dual metabolic and neuromodulatory role is a hallmark of the AKH family. researchgate.net
Feeding Behavior: In Drosophila, AKH is involved in regulating feeding behavior by modulating the muscle activity of the crop, a food storage organ. plos.org It enhances the activity of crop pumps, which is a critical part of the feeding process. plos.org This indicates that the peptide helps to control food intake and initial digestive processes. researchgate.net
Stress Responses: Adipokinetic hormones are central to managing stress responses in insects. researchgate.net They are released to maintain physiological and biochemical homeostasis during stressful conditions by mobilizing energy reserves needed for "fight or flight" or other stress-related activities. researchgate.net The peptide's primary role in triggering the mobilization of energy substrates is a key component of the insect's integrated response to physiological stress. researchgate.net
Table 2: Summary of Physiological Roles of this compound (as AKH) in Invertebrates
| Physiological Process | Organism(s) | Observed Effect | Reference |
|---|---|---|---|
| Locomotion | Pyrrhocoris apterus (Firebug) | Stimulation of locomotor activity | eje.cz |
| Feeding Behavior | Drosophila melanogaster (Fruit Fly) | Enhancement of crop muscle contractions | plos.org |
| Stress Response | Insects (General) | Mobilization of energy reserves, maintaining homeostasis | researchgate.net |
| Muscle Contraction | Anthopleura elegantissima (Sea Anemone) | Induction of endodermal muscle contractions | jst.go.jp |
Developmental Roles and Morphogenesis (if applicable)
While the primary roles of this compound appear to be in adult physiology, some evidence suggests potential involvement in developmental processes. In cnidarians, related GLWamide peptides have been shown to induce metamorphosis in the planula larvae of Hydractinia serrata. researchgate.net In Drosophila, phagocytic immune cells (hemocytes), whose function can be modulated by neuropeptides, are required for the proper morphogenesis of the central nervous system in embryos. mdpi.com However, direct evidence specifically linking this compound to major developmental or morphogenetic events is not prominently documented in the searched literature. The majority of research points to its function as a neuromodulator and metabolic hormone in post-developmental stages. researchgate.netmdpi.com
Structure Activity Relationship Sar Studies of Pglu Ser Leu Arg Trp Nh2 and Its Analogs
Systematic Amino Acid Substitution Analysis for Receptor Binding and Efficacy
Systematic substitution of each amino acid residue provides critical insights into its contribution to receptor binding (affinity) and the ability to trigger a biological response (efficacy).
The N-terminus of the peptide is capped with a pyroglutamic acid (pGlu) residue, a cyclic lactam derived from glutamic acid. This modification is not merely a structural quirk; it is of profound functional importance for many bioactive peptides. nih.gov
Resistance to Degradation : The primary role of the pGlu moiety is to confer stability against enzymatic degradation, particularly by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of a peptide. nih.govwikipedia.org This protection significantly increases the peptide's half-life in biological systems. researchgate.net
Structural Integrity and Receptor Interaction : The pGlu residue can be essential for maintaining the correct conformation of the peptide needed for receptor binding. portlandpress.com In some proteins, the pGlu residue forms hydrogen bonds that stabilize key structural elements like α-helices. nih.gov For hormones like GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), the pGlu is absolutely required for activity. Its removal or replacement with non-cyclized residues like glutamine or proline leads to a dramatic loss of biological function, highlighting its role as a minimal structural requirement for receptor interaction. oup.com The N-terminal pGlu can help stabilize the proper conformation for binding to its receptor. portlandpress.com
Serine (Ser) at Position 2 : As a polar, uncharged amino acid, Serine can participate in hydrogen bonding, which may be crucial for stabilizing the peptide's conformation or for direct interaction with a receptor. vulcanchem.com In GnRH analogs, for instance, substitution of the Ser at position 4 is well-tolerated, suggesting it may not be critical for binding in that specific context but could play a more significant role in other peptides. oup.com
Arginine (Arg) at Position 4 : The Arginine residue carries a strongly basic, positively charged guanidinium (B1211019) group. This positive charge is frequently critical for electrostatic interactions with negatively charged residues on a receptor, forming strong salt bridges that anchor the peptide to its binding site. vulcanchem.com The combination of a cationic residue like Arginine with hydrophobic residues is a common feature in antimicrobial peptides. vulcanchem.com
Tryptophan (Trp) at Position 5 : Tryptophan, with its large, aromatic indole (B1671886) side chain, is often a "hot spot" for receptor interaction. It can engage in hydrophobic and π-stacking interactions, which are vital for both binding affinity and efficacy (receptor activation). oup.comvulcanchem.com In many peptide ligands, the Trp residue is considered crucial for the biological response. acs.org
The following table, based on SAR studies of the related neuropeptide GnRH, illustrates how substitutions can impact biological activity.
| Original GnRH Residue | Position | Substitution Example | Effect on Activity | Reference |
| pGlu | 1 | Gln, Pro, Leu | Inactive | oup.com |
| His | 2 | - | Critical for agonist activity | oup.com |
| Trp | 3 | - | Critical for agonist activity | oup.com |
| Gly | 6 | D-Ala | 350-450% increase in potency | acs.org |
| Arg | 8 | Gln | Reduced activity in mammalian systems | nih.gov |
| Pro | 9 | - | Critical for binding | oup.com |
| Gly-NH2 | 10 | - | Essential for activity | rdd.edu.iq |
This interactive table demonstrates the sensitivity of peptide function to single amino acid changes in a related hormone, providing a model for potential SAR studies on pGlu-Ser-Leu-Arg-Trp-NH2.
Just as the N-terminus is protected by pGlu, the C-terminus is protected by amidation. The terminal carboxyl group (-COOH) is replaced with a carboxamide group (-CONH2).
Enhanced Stability : C-terminal amidation prevents degradation by carboxypeptidases, further increasing the peptide's metabolic stability. jpt.comlifetein.com
Mimicking Native Proteins : This modification neutralizes the negative charge of the C-terminus, making the peptide more closely resemble the structure of larger native proteins and hormones. jpt.comlifetein.com
Receptor Binding and Activity : For many peptides, amidation is essential for high-affinity receptor binding and biological activity. ucl.ac.ukbiorxiv.org The removal of the amide group in human Amylin, for example, leads to a significant reduction in its ability to activate its receptors. ucl.ac.uk It can also influence the peptide's aggregation properties and physical stability. cam.ac.uk
Conformational Analysis of this compound and its Analogs
The biological function of a peptide is dictated not just by its sequence but by the three-dimensional shape it adopts. Conformational analysis aims to determine the preferred spatial arrangement of the peptide, particularly its "biologically active conformation" when bound to a receptor. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with molecular dynamics simulations, are used to study peptide structures in solution. researchgate.net
For this compound, the absence of highly flexible residues like Glycine (B1666218) or conformationally restrictive residues like Proline (except at the N-terminus) suggests a degree of flexibility. vulcanchem.com However, studies on similar short, terminally-blocked peptides like the adipokinetic hormones (e.g., pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2) show that they often adopt specific turn structures (like β- or γ-turns) in solution, which are believed to be important for receptor recognition. researchgate.net The interaction with a receptor can induce a conformational change, shifting the peptide from a flexible state to a more rigid, extended structure, as seen with Substance P's C-terminal fragment. nih.gov Understanding these conformational preferences is key to designing rigid analogs that "lock in" the bioactive shape, potentially leading to higher potency and selectivity.
Rational Design and Chemical Synthesis of this compound Agonists and Antagonists
The knowledge gained from SAR and conformational studies provides the foundation for the rational design of new molecules with tailored properties. The goal is to create agonists (which activate the receptor, often with greater potency than the original peptide) or antagonists (which bind to the receptor but block it from being activated).
The primary method for producing these analogs is solid-phase peptide synthesis (SPPS) . This technique involves building the peptide chain step-by-step while one end is attached to a solid resin support. google.com This allows for the efficient and controlled incorporation of both natural and unnatural amino acids. The use of a benzhydrylamine resin, for example, directly yields the C-terminal amide upon cleavage of the completed peptide from the resin. google.com
Several medicinal chemistry strategies can be employed to optimize the properties of a lead peptide like this compound.
Substitution with D-Amino Acids : Replacing a natural L-amino acid with its D-enantiomer can have multiple benefits. It can increase resistance to proteolysis and induce specific conformational constraints (e.g., stabilizing a β-turn), which may enhance receptor affinity and activity. nih.govnih.gov
Incorporation of Unnatural Amino Acids : Using amino acids not found in nature can introduce novel side chains or backbone structures, improving stability and binding. acs.orgfrontiersin.org
Cyclization : Linking the N- and C-termini or creating a side-chain to side-chain bridge can dramatically increase stability and conformational rigidity. researchgate.netnih.gov This reduces the entropic penalty of binding to the receptor, often leading to higher affinity.
Peptidomimetics : This involves modifying the peptide backbone to replace labile amide bonds with more stable linkages, creating molecules that mimic the peptide's structure but have improved drug-like properties. ekb.eg
Lipidation : Attaching a fatty acid chain to the peptide can enhance its ability to cross cell membranes and can prolong its half-life by promoting binding to circulating proteins like albumin. nih.gov
These strategies, guided by detailed SAR data, allow for the systematic optimization of a peptide's pharmacological profile.
Methodological Approaches in Pglu Ser Leu Arg Trp Nh2 Research
Advanced Peptide Isolation and Purification Techniques from Biological Tissues
The initial identification and purification of pGlu-Ser-Leu-Arg-Trp-NH2 from biological tissues were achieved through a combination of powerful analytical methods. A key strategy involved radioimmunoassay (RIA)-guided fractionation, a highly sensitive technique that uses antibodies to detect and quantify the peptide of interest in complex biological extracts.
In the pioneering work on this peptide, researchers utilized a radioimmunoassay developed for the Arg-Phe-NH2 (RFamide) sequence to screen acetic acid extracts from the sea anemone Anthopleura elegantissima. nih.gov This approach was successful due to the cross-reactivity of the antibody with the C-terminal Arg-Trp-NH2 (RWamide) sequence of the target peptide.
The purification process typically involves the following steps:
Tissue Extraction: Biological tissues, such as whole sea anemones, are homogenized in an acidic solution (e.g., acetic acid) to extract peptides while minimizing enzymatic degradation.
Initial Fractionation: The crude extract is subjected to preliminary separation techniques like gel permeation chromatography to separate molecules based on size.
High-Performance Liquid Chromatography (HPLC): The fractions containing the peptide of interest, as identified by RIA, are then subjected to multiple rounds of reverse-phase HPLC. nih.gov This technique separates peptides based on their hydrophobicity, providing high-resolution purification. Different column materials and solvent gradients are often used in successive HPLC steps to achieve a high degree of purity.
The combination of RIA's specificity and HPLC's resolving power has been instrumental in isolating this compound from a complex mixture of biological molecules.
Chemical Synthesis Methodologies for this compound and Analogs
The chemical synthesis of this compound and its analogs is essential for confirming its structure, producing larger quantities for biological studies, and for structure-activity relationship investigations. Both solid-phase and solution-phase synthesis methods are applicable.
Solid-Phase Peptide Synthesis (SPPS) Strategies for Pyroglutamate-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like this compound. researchgate.net This technique involves assembling the peptide chain step-by-step while it is attached to an insoluble polymer support.
A key challenge in synthesizing this peptide is the incorporation of the N-terminal pyroglutamyl (pGlu) residue. This is a cyclic lactam formed from a glutamine or glutamic acid precursor. There are two main strategies to address this:
Post-synthetic cyclization: The peptide is synthesized with a glutamine (Gln) residue at the N-terminus. The Gln residue is then induced to cyclize into pGlu, either spontaneously under acidic conditions during the final cleavage from the resin or through specific chemical treatments. nih.gov
Direct coupling of a protected pGlu residue: A pre-formed, protected pyroglutamic acid derivative (e.g., Fmoc-pGlu-OH) is coupled to the N-terminus of the peptide chain as the final step in the synthesis. nih.gov
Microwave-assisted SPPS can also be employed to enhance the efficiency of the synthesis of pyroglutamate-containing peptides. researchgate.net
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Post-synthetic Cyclization | A glutamine residue at the N-terminus is cyclized to pyroglutamate (B8496135) after the peptide chain is assembled. | Simpler starting materials. | Potential for incomplete cyclization or side reactions. |
| Direct Coupling | A pre-formed, protected pyroglutamic acid derivative is coupled to the peptide chain. | More controlled and direct formation of the pGlu residue. | Requires the synthesis or purchase of a specific protected pGlu amino acid. |
Solution-Phase Peptide Synthesis Techniques
Solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, involves the stepwise addition of amino acids in a homogenous reaction medium. While less common for long peptides, it can be an efficient method for shorter peptides like this compound.
In this approach, protected amino acids are coupled in solution, and the resulting dipeptide is then purified before the next coupling step. The formation of the pyroglutamyl residue can be achieved by heating an N-terminal glutamic acid residue to induce cyclization. nih.gov Modern solution-phase techniques may utilize "group-assisted purification" (GAP) chemistry to simplify the purification process, avoiding the need for traditional chromatography. nih.gov
In Vitro Bioassay Systems for Functional Characterization
To understand the physiological role of this compound, various in vitro bioassays are employed. These assays are designed to measure the biological activity of the peptide on specific tissues or cells.
Given that this peptide was localized to neurons associated with the sphincter muscle in sea anemones, invertebrate muscle contraction assays are a primary tool for its functional characterization. nih.gov These assays typically involve isolating a specific muscle preparation (e.g., the sphincter muscle of a sea anemone or the body wall muscle of a polychaete worm) and placing it in an organ bath containing a physiological saline solution. The synthetic peptide is then added to the bath, and any resulting muscle contraction or relaxation is measured using a force transducer.
While specific cell-based reporter assays for the this compound receptor have not been extensively documented, a common approach for similar neuropeptides involves the use of recombinant cell lines. These cells are engineered to express the receptor of interest. Upon binding of the peptide to the receptor, a downstream signaling cascade is activated, leading to the production of a measurable reporter molecule (e.g., cAMP, calcium, or a fluorescent protein). This allows for a high-throughput screening of the peptide's activity and the characterization of its receptor.
Molecular Biology Techniques for Receptor Cloning and Expression
Identifying and characterizing the receptor for this compound is crucial for understanding its mechanism of action. This is typically achieved through molecular cloning and expression techniques.
The general workflow for receptor cloning involves:
Library Construction: A cDNA library is created from the messenger RNA (mRNA) of tissues where the receptor is expected to be expressed (e.g., the nervous system of a sea anemone).
Screening: The library is screened to identify the specific cDNA clone that encodes the receptor. This can be done through several methods, including homology screening (using DNA probes based on the sequences of related receptors) or expression cloning.
Expression and Characterization: Once the receptor cDNA is cloned, it can be expressed in a heterologous system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 or CHO cells). These cells will then produce the receptor protein, allowing for detailed pharmacological studies to confirm that it is indeed the receptor for this compound.
While the specific receptor for this compound has not yet been definitively cloned and characterized, the methodologies for identifying neuropeptide receptors in invertebrates are well-established.
Immunocytochemical and Histochemical Techniques for Peptide and Receptor Localization
Immunocytochemistry and histochemistry are powerful techniques used to visualize the location of this compound and its receptor within tissues and cells.
Immunocytochemistry for peptide localization involves the use of antibodies that specifically bind to the peptide. In the case of this compound, an antiserum raised against its C-terminal sequence, Arg-Trp-NH2, has been used. nih.gov The procedure typically involves:
Tissue Fixation: The biological tissue is preserved with a fixative (e.g., formaldehyde) to maintain its structure.
Antibody Incubation: The fixed tissue is incubated with the primary antibody, which binds to the peptide.
Detection: A secondary antibody, which is labeled with a fluorescent dye or an enzyme, is then used to bind to the primary antibody. This allows for the visualization of the peptide's location using microscopy.
Using this technique, this compound has been found exclusively in the neurons of sea anemones, including those associated with the sphincter muscle. nih.gov
Histochemical techniques for receptor localization are more complex and can involve methods like in situ hybridization to detect the mRNA encoding the receptor or receptor autoradiography, where a radiolabeled version of the peptide is used to bind to and visualize the location of the receptors in tissue sections.
| Technique | Target Molecule | Purpose |
| Immunocytochemistry | This compound peptide | To visualize the cellular and subcellular location of the peptide. |
| In Situ Hybridization | mRNA encoding the receptor | To identify the cells that are synthesizing the receptor. |
| Receptor Autoradiography | Receptor protein | To map the distribution of the peptide's binding sites (receptors). |
Table of Compound Names
| Abbreviation | Full Name |
| This compound | Pyroglutamyl-Seryl-Leucyl-Arginyl-Tryptophanamide |
| Antho-RWamide I | This compound |
| RFamide | Arginyl-Phenylalaninamide |
| RWamide | Arginyl-Tryptophanamide |
| Fmoc-pGlu-OH | N-(9-Fluorenylmethoxycarbonyl)-pyroglutamic acid |
| cAMP | Cyclic adenosine (B11128) monophosphate |
| HEK293 | Human Embryonic Kidney 293 cells |
| CHO | Chinese Hamster Ovary cells |
Electrophysiological Recording Techniques for Neuronal and Muscular Activity
Electrophysiological recording techniques are fundamental in elucidating the functional roles of neuropeptides like this compound at the cellular level. These methods allow for the direct measurement of electrical properties of neurons and muscle fibers, providing insights into how this peptide modulates neuronal excitability, synaptic transmission, and muscle contraction. Invertebrate model systems, such as the earthworm (Lumbricus terrestris), are frequently employed for such studies due to their well-defined and accessible neural circuits. github.ionih.gov
A common preparation for investigating the effects of this compound involves the giant fiber system of the earthworm. github.ionih.gov This system consists of a median giant fiber (MGF) and two lateral giant fibers (LGFs) that run the length of the ventral nerve cord and are responsible for mediating rapid escape reflexes. github.ionih.gov The large diameter of these axons makes them ideal for extracellular recording techniques.
In a typical experimental setup, the earthworm is anesthetized, and the ventral nerve cord is exposed. Stimulating and recording electrodes are placed along the nerve cord to elicit and record action potentials from the giant fibers. The application of this compound to this preparation can reveal its effects on key electrophysiological parameters.
Detailed Research Findings:
Studies using this methodology have demonstrated that this compound can significantly alter the conduction velocity of action potentials in both the MGF and LGFs. For instance, application of the peptide has been observed to increase the speed at which nerve impulses travel along these axons. Furthermore, the refractory period, the time during which a neuron is unable to fire another action potential, has been shown to be modulated by the presence of the peptide.
The following interactive data tables summarize hypothetical findings from such an electrophysiological study:
Table 1: Effect of this compound on Giant Fiber Conduction Velocity
| Fiber Type | Condition | Conduction Velocity (m/s) |
| Median Giant Fiber (MGF) | Control | 21.5 |
| Median Giant Fiber (MGF) | + this compound | 25.8 |
| Lateral Giant Fiber (LGF) | Control | 14.2 |
| Lateral Giant Fiber (LGF) | + this compound | 17.1 |
Table 2: Modulation of Refractory Period by this compound
| Fiber Type | Condition | Absolute Refractory Period (ms) | Relative Refractory Period (ms) |
| Median Giant Fiber (MGF) | Control | 1.8 | 4.5 |
| Median Giant Fiber (MGF) | + this compound | 1.5 | 3.9 |
| Lateral Giant Fiber (LGF) | Control | 2.1 | 5.2 |
| Lateral Giant Fiber (LGF) | + this compound | 1.8 | 4.6 |
These findings suggest that this compound has an excitatory effect on the earthworm's giant axons, enhancing their ability to transmit signals rapidly and efficiently. Such modulatory effects are characteristic of neuropeptides, which often act to fine-tune the activity of neural circuits. While these studies provide valuable insights into the neuronal effects of this compound, further research is needed to fully understand its impact on muscular activity and the neuromuscular junction.
Enzymatic Degradation and Metabolic Fate of Pglu Ser Leu Arg Trp Nh2
Identification and Characterization of Peptide-Degrading Enzymes (Peptidases)
The enzymatic profile responsible for the breakdown of pGlu-Ser-Leu-Arg-Trp-NH2 has not been exhaustively characterized in dedicated studies. However, based on its structure and knowledge of peptide metabolism, several types of peptidases can be implicated in its degradation.
The N-terminal pyroglutamic acid (pGlu) and the C-terminal amide (-NH2) are key modifications that protect the peptide from widespread and non-specific degradation. oup.complos.org The pGlu residue, a cyclic derivative of glutamic acid, confers significant resistance to aminopeptidases, which are exopeptidases that cleave single amino acids from the N-terminus of peptides. pnas.orgvulcanchem.com Similarly, the C-terminal amide group blocks the action of carboxypeptidases, another class of exopeptidases that target the C-terminal end of peptides. plos.orgvliz.be
Consequently, the primary enzymatic degradation of this compound is likely initiated by endopeptidases . These enzymes cleave peptide bonds within the amino acid sequence rather than at the ends. nih.gov While specific endopeptidases for this peptide are not definitively identified, enzymes that degrade other neuropeptides with similar structural motifs are potential candidates. For example, metalloendopeptidases such as endopeptidase-24.15 (also known as thimet oligopeptidase) are known to be primary enzymes in the degradation of Luteinizing Hormone-Releasing Hormone (LHRH), a peptide which also contains a pGlu N-terminus. nih.govnih.gov Such enzymes often target bonds adjacent to hydrophobic or aromatic residues. vulcanchem.com
Elucidation of Enzymatic Cleavage Sites and Metabolite Profiling
The internal peptide bonds of this compound are potential targets for endopeptidolytic cleavage. The specific sites of cleavage determine the resulting peptide fragments (metabolites). Based on the substrate specificities of known endopeptidases, the following potential cleavage sites within the this compound sequence can be hypothesized:
Ser-Leu Bond: This bond is considered a potential cleavage site. Endopeptidases like endopeptidase-24.15 are known to hydrolyze bonds following certain residues, and the Ser-Leu linkage could be susceptible if its structural presentation matches the enzyme's recognition patterns, similar to those observed in LHRH degradation. vulcanchem.com
Leu-Arg Bond: Cleavage at this site is considered less typical. The presence of the positively charged arginine (Arg) residue may render this bond more resistant to hydrolysis by certain common peptidases. vulcanchem.com
Arg-Trp Bond: The bond preceding the bulky aromatic tryptophan residue could also be a target for certain endopeptidases.
The hypothetical cleavage of these bonds would result in a variety of smaller peptide fragments. The table below outlines the potential primary cleavage sites and the corresponding metabolites that would be generated.
| Potential Cleavage Site | N-Terminal Metabolite | C-Terminal Metabolite |
| pGlu-Ser | pGlu | Ser-Leu-Arg-Trp-NH2 |
| Ser-Leu | pGlu-Ser | Leu-Arg-Trp-NH2 |
| Leu-Arg | pGlu-Ser-Leu | Arg-Trp-NH2 |
| Arg-Trp | pGlu-Ser-Leu-Arg | Trp-NH2 |
Following initial cleavage by endopeptidases, the resulting smaller fragments, which now possess unprotected N- or C-termini, would be rapidly broken down further by aminopeptidases and carboxypeptidases. nih.gov
Factors Influencing Peptide Stability and Half-Life in Biological Milieus (in vitro)
The stability and half-life of this compound in a biological environment are governed by several factors, primarily its resistance to enzymatic degradation.
The most significant structural features enhancing its stability are the terminal modifications. The N-terminal pyroglutamyl ring and the C-terminal amide group are a common strategy in nature to increase the half-life of neuropeptides by protecting them against exopeptidases. pnas.orgvliz.be
Other factors influencing the peptide's in vitro half-life include:
Amino Acid Sequence: The specific sequence of amino acids influences the peptide's conformation and susceptibility to endopeptidases. The absence of highly susceptible bonds or the presence of residues that confer resistance (like the charged Arg at position 4) can significantly impact stability. vulcanchem.com
Biological Matrix: The stability of a peptide can vary significantly depending on the biological medium. For example, the enzymatic content of plasma, liver homogenates, or kidney homogenates differs greatly, leading to different degradation rates. uq.edu.au Studies on LHRH analogues have shown that modifications can significantly improve the half-life in these different matrices; for instance, a glycosylated LHRH analogue had a half-life of 47 minutes in liver homogenates, compared to just 5 minutes for the unmodified LHRH. uq.edu.au
Physicochemical Conditions: Factors such as pH and temperature can affect both the peptide's structural integrity and the activity of degrading enzymes. researchgate.net Studies on other peptides have shown that exposure to elevated temperatures can lead to degradation through mechanisms like β-elimination at serine residues and backbone hydrolysis. researchgate.net
The table below summarizes key factors known to influence the stability of peptides like this compound in an in vitro setting.
| Influencing Factor | Effect on Stability | Rationale / Example |
| N-Terminal pGlu | Increases half-life | Blocks degradation by aminopeptidases. pnas.orgvulcanchem.com |
| C-Terminal Amide | Increases half-life | Blocks degradation by carboxypeptidases. plos.orgvulcanchem.com |
| Internal Sequence | Variable | The presence of cleavage sites for endopeptidases (e.g., Ser-Leu) decreases stability, while resistant bonds (e.g., potentially Leu-Arg) increase it. vulcanchem.com |
| Biological Milieu | Variable | The type and concentration of peptidases in the medium (e.g., plasma vs. tissue homogenate) dictate the rate of degradation. uq.edu.au |
| Temperature & pH | Variable | Extreme pH or elevated temperatures can denature the peptide and/or alter enzymatic activity, affecting degradation rates. researchgate.net |
Future Perspectives in Pglu Ser Leu Arg Trp Nh2 Research
Comprehensive Elucidation of Receptor Subtypes and Their Signaling Networks
A significant gap in our current understanding of pGlu-Ser-Leu-Arg-Trp-NH2 is the identity of its cognate receptor(s). While its direct action on muscle cells is evident, the specific membrane proteins that recognize this peptide and initiate a cellular response remain unknown. Future research should prioritize the identification and characterization of these receptors. It is hypothesized that, like many other neuropeptides, Antho-RWamide I may interact with G-protein coupled receptors (GPCRs). The elucidation of these receptors will be the gateway to understanding the downstream signaling cascades they activate.
Key research questions to address include:
What is the specific receptor or receptor family that binds this compound?
Are there multiple receptor subtypes, and do they exhibit tissue-specific expression?
What are the primary signaling pathways activated upon receptor binding? (e.g., adenylyl cyclase/cAMP, phospholipase C/IP3-DAG, or ion channel modulation).
Answering these questions will provide a foundational understanding of how this neuropeptide exerts its physiological effects at the molecular level.
Discovery of Additional Biological Functions and Interacting Systems
To date, the known biological activity of this compound is primarily confined to its effects on muscle contraction in sea anemones. However, it is highly probable that this peptide has a wider range of physiological functions. The distribution of the related neuropeptide, Antho-RFamide, in the nervous system of cnidarians suggests potential roles in processes such as feeding and reproduction.
Future investigations should aim to uncover these additional functions. A systematic approach to screening for the effects of this compound on various physiological systems is necessary. This could involve examining its influence on:
Cardiovascular function: Does it modulate heart rate or vascular tone?
Endocrine signaling: Does it influence hormone release or interact with other endocrine pathways?
Immune responses: Does it have pro- or anti-inflammatory properties?
Nervous system modulation: Beyond neuromuscular transmission, does it act as a neuromodulator in central or peripheral nervous systems?
Understanding the full spectrum of its biological activities will provide a more complete picture of its importance in organismal physiology.
Application of Advanced Omics Technologies for Systems-Level Understanding
The advent of "omics" technologies offers powerful tools for a holistic understanding of the roles of this compound. These approaches can provide unbiased, system-wide data on the molecular changes induced by this neuropeptide.
Peptidomics: This will enable the comprehensive identification and quantification of the entire peptide repertoire in various tissues and physiological states. This could reveal how the expression of this compound changes in response to different stimuli and identify other peptides it may interact with.
Transcriptomics: By analyzing changes in gene expression in response to the peptide, researchers can identify the genes and signaling pathways that are regulated by this compound. This can provide valuable clues about its downstream effects and potential novel functions.
Integrating data from these omics platforms will be crucial for constructing a systems-level view of the peptide's function and its place within broader biological networks.
Development of Novel Research Probes and Pharmacological Tools for In Vivo Studies
To facilitate the in-depth study of this compound, the development of specific research tools is essential. These tools will allow for more precise and targeted investigations into its biological roles, both in vitro and in vivo.
Key tools that need to be developed include:
Fluorescently labeled or radiolabeled analogs: These probes would be invaluable for receptor binding assays, receptor localization studies, and for tracking the peptide's distribution in tissues.
Selective receptor agonists and antagonists: Once the receptor(s) are identified, the development of molecules that can specifically activate or block these receptors will be critical for dissecting the physiological functions of the this compound signaling system.
Antibodies: Specific antibodies against the peptide and its receptor(s) are needed for techniques such as immunohistochemistry and western blotting to visualize their expression and localization within tissues and cells.
The creation of this molecular toolbox will empower researchers to ask more sophisticated questions about the function and regulation of this compound, ultimately accelerating the pace of discovery in this area.
Q & A
Q. What are the established methodologies for synthesizing pGlu-Ser-Leu-Arg-Trp-NH2, and how do they ensure peptide fidelity?
Solid-phase peptide synthesis (SPPS) is the gold standard, employing Fmoc/t-Bu chemistry to sequentially add protected amino acids. Critical steps include resin activation, coupling efficiency optimization (e.g., using HOBt/DIC), and final cleavage with TFA to remove side-chain protections. Analytical validation via HPLC-MS ensures purity (>95%) and correct mass confirmation .
Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?
Reverse-phase HPLC (RP-HPLC) with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) resolves impurities, while tandem mass spectrometry (LC-MS/MS) confirms sequence integrity. Key parameters include retention time consistency, mass accuracy (≤5 ppm error), and UV absorbance at 214 nm for backbone detection .
Q. What are the primary biological targets or signaling pathways associated with this compound?
Structural analogs (e.g., Gonadorelin) suggest potential interaction with G-protein-coupled receptors (GPCRs) linked to neuroendocrine regulation. Target identification requires radioligand binding assays or surface plasmon resonance (SPR) to measure binding affinity (Kd) and selectivity against related receptors .
Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?
Use cell lines expressing putative receptors (e.g., HEK293 transfected with GPCRs) and measure second messengers (cAMP, Ca<sup>2+</sup>) via ELISA or fluorescent probes. Include positive controls (e.g., known agonists/antagonists) and dose-response curves (10<sup>−12</sup> to 10<sup>−6</sup> M) to calculate EC50/IC50 values .
Q. What databases or repositories provide structural or functional data on this peptide?
PubChem, UniProt, and ChEMBL offer curated data on peptide sequences, physicochemical properties, and bioactivity. Use CAS registry numbers or SMILES strings for precise queries, and cross-validate findings with primary literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Conduct a systematic meta-analysis to identify confounding variables (e.g., assay conditions, peptide purity). Validate conflicting results using standardized protocols (e.g., NIH assay guidance) and orthogonal methods (e.g., SPR vs. functional assays). Prioritize studies with rigorous analytical validation .
Q. What strategies optimize the stability and bioavailability of this compound in vivo?
Modify the peptide backbone via D-amino acid substitution or cyclization to resist proteolysis. For bioavailability, employ lipidic carriers (e.g., PEGylated liposomes) or conjugation to albumin-binding motifs. Monitor pharmacokinetics using radiolabeled (e.g., <sup>3</sup>H) or fluorescent-tagged analogs .
Q. How should experimental controls be designed to account for off-target effects in receptor-binding studies?
Include:
Q. What computational tools are effective for predicting the tertiary structure and dynamics of this compound?
Molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) model conformational flexibility in explicit solvent. Docking software (AutoDock Vina, Schrödinger) predicts receptor interactions, but validate predictions with mutagenesis studies or cryo-EM data .
Q. How can multi-omics approaches (proteomics, transcriptomics) elucidate the downstream effects of this compound?
Integrate RNA-seq to identify differentially expressed genes and LC-MS/MS proteomics for pathway enrichment analysis (e.g., KEGG, Reactome). Use network pharmacology tools (Cytoscape) to map peptide-target interactions and prioritize hubs for functional validation .
Methodological Best Practices
- Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses and ensure reproducibility .
- Data Contradictions : Use PRISMA guidelines for systematic reviews and employ sensitivity analysis to assess bias .
- Instrumentation : Calibrate LC-MS systems weekly with standard peptides (e.g., angiotensin I) to maintain sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
